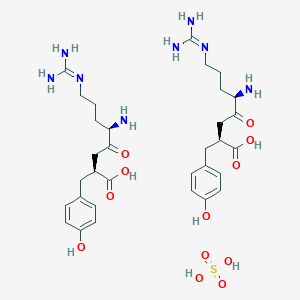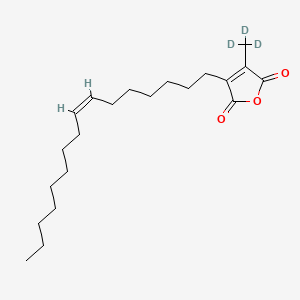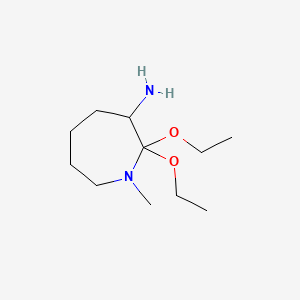
4-Chloropicolinic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropicolinic Acid Hydrochloride, also known as 5470-22-4, is a chemical compound with the formula C6H4ClNO2 . It has a molecular weight of 157.55 g/mol .
Synthesis Analysis
The synthesis of 4-Chloropicolinic Acid Hydrochloride involves a two-stage process . In the first stage, 4-Chloro-pyridine-2-carboxylic acid methyl ester reacts with lithium hydroxide and water in tetrahydrofuran at 20°C . In the second stage, the product from the first stage reacts with hydrogen chloride and water .Molecular Structure Analysis
The InChI key for 4-Chloropicolinic Acid Hydrochloride is NNMYRMGMVLMQAY-UHFFFAOYSA-N . The compound has 10 heavy atoms, 6 aromatic heavy atoms, 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
4-Chloropicolinic Acid Hydrochloride has a molar refractivity of 36.21 and a topological polar surface area of 50.19 Ų . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 0.99 .Applications De Recherche Scientifique
Plant Growth Regulation : A derivative of Picolinic Acid, specifically 4-Amino-3,5,6-trichloropicolinic acid, has been identified as more toxic to many broad-leaved plants than other acids. It exhibits characteristics like absorption by foliage, translocation, and soil-leaching, retaining activity in soil for a longer duration (Hamaker et al., 1963).
Biodegradation : Strain LW1, belonging to the family Comamonadaceae, utilizes 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, transforming it into products including 5-chloropicolinic acid (Katsivela et al., 1999).
Synthesis : The synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine has been achieved through various chemical reactions, confirming its structure through IR, MS, 1HNMR, and 13CNMR (Huo Ling-yan, 2011).
Toxicity Studies : Research on the toxicity and mutagenicity of similar compounds like 2,4-dichlorophenoxyacetic acid has rapidly advanced, providing insights into specific characteristics of toxicity and mutagenicity (Zuanazzi et al., 2020).
Latex Flow Stimulation : 4-Amino—3,5,6-trichloropicolinic acid, when applied to Hevea Brasiliensis, resulted in larger and more persistent yield responses than other compounds, suggesting its role in stimulating latex flow (Abraham et al., 1972).
Soil Analysis : A method for estimating 6-chloropicolinic acid in soil has been developed, important for understanding the environmental impact of related compounds (Redemann, 1967).
Electrocatalytic Dechlorination : Chloropicolinic acid mixtures, including 3,5,6-trichloropicolinic acid, have been dechlorinated into picolinic acid using an electrocatalytic hydrogenation system with palladium-modified metal cathodes (Hong-xing et al., 2016).
Degradation in Soil : The degradation rate of 6-chloropicolinic acid in soil is significantly influenced by soil temperature, organic matter, and pH (Meikle et al., 1977).
Safety and Hazards
The safety data sheet for 4-Chloropicolinic Acid Hydrochloride indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
4-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPWZVJHTRDNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropicolinic Acid Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)


![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)




![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)